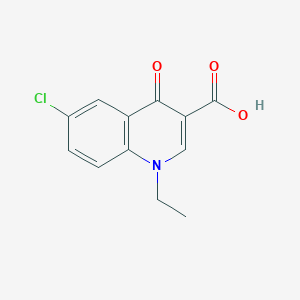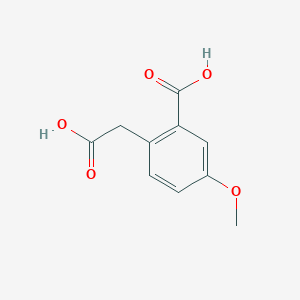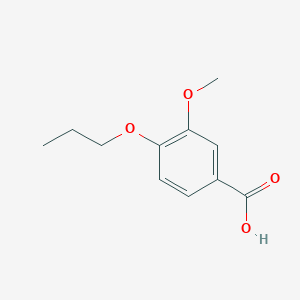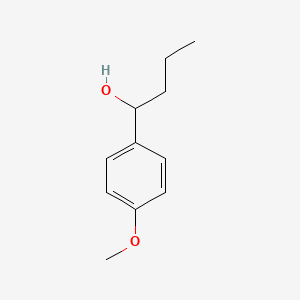
6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
説明
“6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound . It is related to fluoroquinolonic acid, which is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 226-227 degrees Celsius .科学的研究の応用
Structural Analysis and Synthesis
- Synthesis and Structural Determination : A study by Farrayeh et al. (2013) demonstrated the synthesis of a related compound, 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester, through the interaction of salicylaldehyde oxyanion with a related quinolone compound. This process included reductive cyclization and acid-catalyzed hydrolysis, revealing its potential in forming structurally complex molecules (Farrayeh et al., 2013).
Physicochemical Properties
- Investigating Physicochemical Properties : Research by Qiuxiang (2002) focused on a similar compound, studying its melting and dissociation properties. This study is significant for understanding the compound's behavior in different conditions, which is crucial for its application in various scientific fields (Qiuxiang, 2002).
Chemical Reactions and Mechanisms
- Alkylation Studies : Ukrainets et al. (2006) explored the alkylation of ethyl esters of quinoline-3-carboxylic acid, a process integral to the modification of the chemical structure and properties of these compounds, indicating the scope for diversifying the utility of such molecules (Ukrainets et al., 2006).
Antimicrobial Applications
- Antimicrobial Activity : The study of compounds structurally related to 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown promise in antimicrobial applications. For instance, a study by Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a related quinolone compound and tested them for antibacterial and antifungal activities (Patel et al., 2010).
Crystal Structure and Solid-State Chemistry
- Crystallographic Studies : Bauer et al. (2009) conducted a study on quinolone compounds featuring halogen bonding, providing insights into the solid-state supramolecular architecture of such compounds. This research is crucial for understanding the crystal structure and properties of quinolone derivatives (Bauer et al., 2009).
Anticancer Activity
- Potential in Cancer Research : A study by Gaber et al. (2021) synthesized new derivatives of quinoline-3-carboxylic acid and evaluated their anticancer effect against breast cancer cells. This highlights the potential of such compounds in the development of novel anticancer agents (Gaber et al., 2021).
作用機序
Target of Action
Similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .
Mode of Action
It’s structurally similar to fluoroquinolones, which work by inhibiting the dna gyrase and topoisomerase iv enzymes, thereby preventing bacterial dna replication .
Biochemical Pathways
Based on its structural similarity to fluoroquinolones, it may interfere with the dna supercoiling process, disrupting dna replication and transcription in bacteria .
Result of Action
Based on its structural similarity to fluoroquinolones, it may lead to the death of bacterial cells by inhibiting their dna replication .
生化学分析
Biochemical Properties
6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial enzymes. This compound interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. By binding to these enzymes, this compound inhibits their activity, leading to the disruption of bacterial DNA processes and ultimately bacterial cell death .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts the normal function of DNA replication and transcription, leading to cell death. In mammalian cells, the compound can affect mitochondrial function and induce oxidative stress, which may result in apoptosis or cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with bacterial enzymes. The compound binds to the active site of DNA gyrase and topoisomerase IV, preventing these enzymes from performing their essential functions in DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death. Additionally, the compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions such as high temperature or acidic environments. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while at higher doses, it can cause significant toxicity and adverse effects. Studies have shown that high doses of the compound can lead to liver and kidney damage, as well as gastrointestinal disturbances. It is important to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a key role in the metabolism of this compound. The metabolic products of this compound can affect metabolic flux and alter metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to plasma proteins, which affects its distribution and localization in the body. The compound’s accumulation in specific tissues can influence its activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
6-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGGPBWRTYCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384487 | |
| Record name | 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66176-24-7 | |
| Record name | 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)
![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)









